Cas no 69-91-0 (Benzeneacetic acid, a-amino-)

Benzeneacetic acid, a-amino- structure
Benzeneacetic acid, a-amino- structure
Product name:Benzeneacetic acid, a-amino-
CAS No:69-91-0
MF:C8H9NO2
MW:151.162562131882
CID:391156
PubChem ID:3866

Benzeneacetic acid, a-amino- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-amino-
    • α-Aminophenylacetic acid
    • .α.-Toluic acid, .α.-amino-
    • 2-AMINOPHENYLACETIC ACID
    • 2-Amino-2-phenylacetic acid
    • -Aminobenze-neacetic acid
    • P0326
    • PHENYLGLYCINE, DL-
    • EN300-22835
    • DL-alpha-Phenylglycine
    • Glycine, DL-
    • Benzeneacetic acid, .alpha.-amino-
    • UNII-96S7ZZ1KHE
    • 69-91-0
    • Benzeneacetic acid, alpha-amino-
    • AB00920
    • DL-
    • A-Phenylglycine
    • H-DL-Phg-OH
    • CS-W010964
    • DL-.alpha.-Phenylglycine
    • BCP30023
    • SR-01000944793
    • DL-2-Phenylglycine
    • Benzeneacetic acid, .alpha.-amino-, (.+/-.)-
    • alpha-amino-alpha-toluate
    • 2-amino-2-phenyl-acetic acid
    • .alpha.-Aminobenzeneacetic acid
    • Amino(phenyl)acetic acid-, (S)-
    • (+/-)-a-phenylglycine
    • (.+-.)-.alpha.-Phenylglycine
    • c-phenylglycine
    • Q15633805
    • L-.alpha.-Phenylglycine
    • NSC-32070
    • rac-2-amino-2-phenylacetic acid
    • FT-0624342
    • AB02597
    • EINECS 220-608-1
    • W-107055
    • DL-Phenylglycine
    • J-521654
    • FT-0673773
    • SR-01000944793-1
    • DL-alpha-phenylaminoacetic acid
    • NSC-24619
    • alpha-Phenylgycine
    • FT-0627997
    • alpha-amino-alpha-Toluic acid
    • NS00077571
    • Cephalexin Impurity A;D-(-)-alpha-Phenylglycine;H-D-PHG-OH
    • L-(+)-.alpha.-Aminophenylacetic acid
    • .alpha.-Phenylglycine
    • FT-0625602
    • (+/-)-alpha-phenylglycine
    • .alpha.-Aminophenylacetic acid
    • DS-13892
    • CHEMBL131226
    • 2-amino-2-phenylacetate
    • 2-Phenylglycine, 95%
    • DL-PHENYL-D5-GLYCINE
    • Z147647142
    • SY005672
    • (+/-)-.ALPHA.-PHENYLGLYCINE
    • F2191-0177
    • amino(phenyl)acetate
    • SY006196
    • Phenylglycine dl
    • 2835-06-5
    • DL-alpha-Aminophenylacetic acid
    • DTXSID70862455
    • .ALPHA.-PHENYLGLYCINE [MI]
    • (R)-Phenylglycine;(R)-(-)-Alpha-aminophenylacetic acid;(R)-Alpha-aminophenylacetic acid
    • NSC32070
    • (+/-)-a-Aminophenylacetic acid
    • MFCD00064402
    • SY006358
    • AKOS000121220
    • alpha-aminophenylacetate
    • alpha-Toluic acid, alpha-amino-
    • NSC-206293
    • NSC24619
    • AKOS016042338
    • Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-
    • SCHEMBL157180
    • 2-phenyl-glycine
    • CHEBI:55484
    • DL-2-phenyl-glycine
    • NSC 206293
    • A22760
    • (+/-)-alpha-Aminophenylacetic acid
    • NSC206293
    • NSC 32070
    • DL-alpha-Phenylglycine, purum, >=98.0% (NT)
    • D70539
    • HY-W010248
    • Benzeneacetic acid, (S)-
    • alpha-aminobenzeneacetate
    • ALPHA-PHENYLGLYCINE
    • DL-.alpha.-Aminophenylacetic acid
    • Benzeneacetic acid, .alpha.-amino-, (S)-
    • Amino-phenyl-acetic acid
    • alpha-Aminobenzeneacetic acid
    • alpha-amino-benzeneacetate
    • DL-a-phenylglycine
    • aminophenylacetic acid
    • 96S7ZZ1KHE
    • .alpha.-Toluic acid, .alpha.-amino-
    • DL-a-aminophenylacetate
    • 2-Phenylglycine
    • CAS 69-91-0
    • Glycine, 2-phenyl-
    • alpha-Aminophenylacetic acid
    • alpha-amino-benzeneacetic acid
    • AM20060590
    • Amino(phenyl)acetic acid
    • 2-AMINO-2-PHENYLETHANOIC ACID
    • EINECS 200-719-1
    • 93378EBE-2D42-40BB-8CFB-2C976D8C188C
    • (RS)-2-phenylglycine
    • NSC7928
    • NSC 7928
    • NSC 24619
    • FT-0625506
    • DL-alpha-aminophenylacetate
    • DL-alpha-phenylaminoacetate
    • (.+/-.)-.alpha.-Phenylglycine
    • NSC-7928
    • DL-a-aminophenylacetic acid
    • Inchi: 1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
    • InChI Key: ZGUNAGUHMKGQNY-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C(C(=O)O)N

Computed Properties

  • Exact Mass: 151.06337
  • Monoisotopic Mass: 151.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.2023 (rough estimate)
  • Melting Point: 123-127 °C(lit.)
  • Boiling Point: 273.17°C (rough estimate)
  • Refractive Index: 1.5635 (rough estimate)
  • PSA: 63.32
  • LogP: -2.07

Benzeneacetic acid, a-amino- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38

Benzeneacetic acid, a-amino- Related Literature

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd